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Compound of Interest

Compound Name: Sophoraflavanone |

Cat. No.: B1164414

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
Sophoraflavanone I, a complex flavonoid of interest in natural product research and drug
development. While specific experimental datasets for Sophoraflavanone | are not widely
published, this document outlines the standard methodologies and expected spectroscopic
characteristics for this class of compounds. The information herein is intended to guide
researchers in the isolation, identification, and characterization of Sophoraflavanone | and
related flavonoids.

Chemical Structure and Properties of
Sophoraflavanone |

Sophoraflavanone | is a prenylated flavonoid with a complex dimeric structure. Its chemical
properties are as follows:

e Molecular Formula: C3oH3809
» Molecular Weight: 650.72 g/mol

o |[UPAC Name: (2S)-5,7-Dihydroxy-2,3-dihydro-2a-[[(2R)-23-(4-hydroxyphenyl)-3a-(3,5-
dihydroxyphenyl)-6-hydroxy-2,3-dihydrobenzofuran]-5-yl]-8-[5-methyl-2-(1-methylethenyl)-4-
hexenyl]-4H-1-benzopyran-4-one
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e Synonyms: Sophoraflavanone |

Mass Spectrometry (MS) Data

While the full mass spectrum of Sophoraflavanone I is not readily available in public
databases, the expected data can be inferred from its structure and the common fragmentation
patterns of flavonoids. High-resolution mass spectrometry (HRMS) would be employed to
confirm the elemental composition.

Table 1: Predicted Mass Spectrometry Data for Sophoraflavanone |

lon Type Predicted m/z Notes

[M+H]* 651.2538 Protonated molecular ion.
[M-H]~ 649.2396 Deprotonated molecular ion.
[M+Na]* 673.2357 Sodium adduct.

Fragmentation Pattern:

Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation, as well as losses of small
neutral molecules like H20, CO, and various side chains. Given the dimeric nature of
Sophoraflavanone I, complex fragmentation involving cleavage of the linkage between the two
flavonoid units is also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Detailed *H and *C NMR data for Sophoraflavanone | are not published. However, the
expected chemical shifts can be estimated based on the known values for similar flavonoid
structures. The spectra would be complex due to the large number of protons and carbons,
many of which would be in similar chemical environments.

Table 2: Predicted *H NMR Chemical Shift Ranges for Key Moieties in Sophoraflavanone |
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Predicted Chemical Shift
Proton Type Notes

(ppm)

Aromatic Protons 6.0-7.5 Protons on the aromatic rings.

Methine proton adjacent to the

Flavanone H-2 5.0-5.5 )

heterocyclic oxygen.

Methylene protons on the C-
Flavanone H-3 25-3.0 ]

ring.

Protons of the isoprenoid side
Prenyl Group Protons 15-52 chain, including vinylic and

aliphatic signals.

Phenolic hydroxyl groups,
Hydroxyl Protons 9.0-13.0 Y yhgroup

often broad signals.

Table 3: Predicted 3C NMR Chemical Shift Ranges for Key Moieties in Sophoraflavanone |

Predicted Chemical Shift

Carbon Type Notes
(ppm)
Characteristic flavanone C-4
Carbonyl Carbon (C-4) 190 - 200
carbonyl.
Aromatic Carbons 90 - 165 Carbons of the benzene rings.
Methine carbon adjacent to the
Flavanone C-2 75 -85 )
heterocyclic oxygen.
Methylene carbon on the C-
Flavanone C-3 40 - 50 )
ring.
Carbons of the isoprenoid side
Prenyl Group Carbons 15 - 145

chain.

Experimental Protocols
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The following are detailed, generalized protocols for the acquisition of MS and NMR data for
flavonoids like Sophoraflavanone I.

4.1 Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount of the purified compound (typically 1 mg/mL)
in a suitable solvent such as methanol or acetonitrile.

¢ Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-
MS).

e Chromatography:
o Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 pm).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A typical gradient would start with a low percentage of B, increasing to a high
percentage over 20-30 minutes to ensure good separation.

o Flow Rate: 0.2-0.4 mL/min.
e Mass Spectrometry Parameters:

o lonization Mode: Electrospray lonization (ESI), run in both positive and negative modes.

o

Capillary Voltage: 3-4 kV.

[e]

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

o

[¢]

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce
fragmentation for MS/MS experiments.
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4.2 NMR Spectroscopy Protocol

e Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent
(e.g., DMSO-ds, Methanol-da4, or Acetone-ds). Tetramethylsilane (TMS) is typically used as
an internal standard.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for
adequate resolution of the complex spectra.

e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 12-16 ppm.

o Number of Scans: 16-64 scans, depending on the sample concentration.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

o Spectral Width: 200-220 ppm.

o Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

o Relaxation Delay: 2-5 seconds.

e 2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments is
essential:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
couplings (2-3 bonds), which is crucial for piecing together the molecular skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
natural product like Sophoraflavanone | and its chemical structure.
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Caption: General workflow for the isolation and spectroscopic analysis of Sophoraflavanone I.

Sophoraflavanone I

Click to download full resolution via product page
Caption: Chemical structure of Sophoraflavanone I.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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